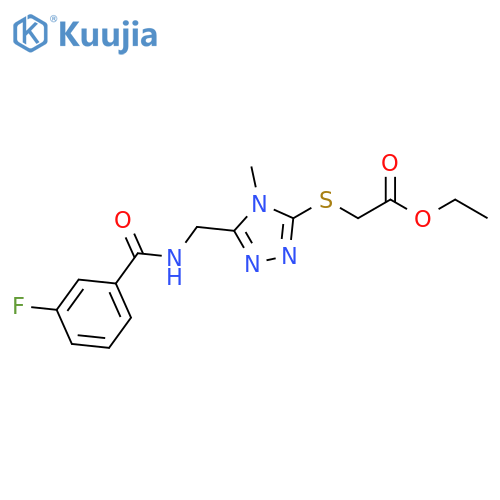Cas no 689747-99-7 (ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

689747-99-7 structure
商品名:ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
- ethyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Acetic acid, 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- EU-0057651
- SR-01000094165-1
- AKOS024586349
- ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- F0601-0031
- 689747-99-7
- SR-01000094165
-
- インチ: 1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-5-4-6-11(16)7-10/h4-7H,3,8-9H2,1-2H3,(H,17,22)
- InChIKey: RRIHZLPRNWMZAU-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CSC1N(C)C(CNC(=O)C2=CC=CC(F)=C2)=NN=1
計算された属性
- せいみつぶんしりょう: 352.10053975g/mol
- どういたいしつりょう: 352.10053975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.45±0.46(Predicted)
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0601-0031-4mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-20mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-100mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-5μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-10mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-2μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-20μmol |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-40mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-50mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0601-0031-2mg |
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689747-99-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
689747-99-7 (ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
